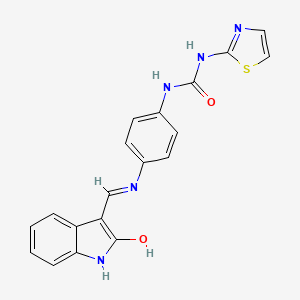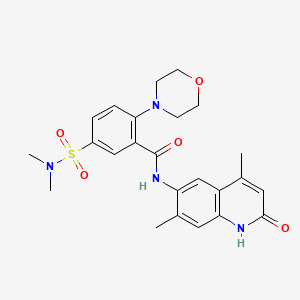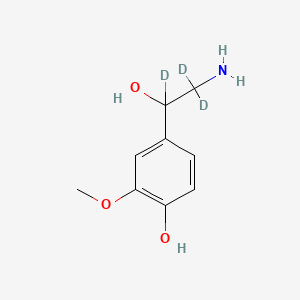
Multi-kinase-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Multi-kinase-IN-5 is a small molecule inhibitor that targets multiple protein kinases. These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound can interfere with signaling pathways that are often dysregulated in diseases such as cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-5 typically involves a multi-step process that includes the formation of key intermediates followed by their functionalization. The synthetic route often starts with the preparation of a core scaffold, which is then modified through various chemical reactions such as alkylation, acylation, and cyclization. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Multi-kinase-IN-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
科学研究应用
Multi-kinase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase signaling pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of kinases in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, where dysregulated kinase activity is a hallmark.
Industry: Utilized in the development of new drugs and in the optimization of industrial processes involving kinase inhibitors.
作用机制
Multi-kinase-IN-5 exerts its effects by binding to the ATP-binding sites of multiple kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The molecular targets of this compound include kinases such as VEGFR-2, FGFR-1, and BRAF, which are implicated in cancer progression and other diseases.
相似化合物的比较
Similar Compounds
Regorafenib: Another multi-kinase inhibitor that targets kinases involved in tumor angiogenesis and oncogenesis.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including VEGFR and PDGFR, used in cancer therapy.
Sorafenib: Targets RAF kinases and VEGFR, used in the treatment of liver and kidney cancers.
Uniqueness
Multi-kinase-IN-5 is unique in its ability to simultaneously inhibit multiple kinases with high selectivity and potency. This broad-spectrum activity makes it a valuable tool for studying complex signaling networks and for developing new therapeutic strategies that target multiple pathways involved in disease progression.
属性
分子式 |
C19H15N5O2S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-[4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]phenyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H15N5O2S/c25-17-15(14-3-1-2-4-16(14)23-17)11-21-12-5-7-13(8-6-12)22-18(26)24-19-20-9-10-27-19/h1-11,23,25H,(H2,20,22,24,26) |
InChI 键 |
QYKIQZHKVWPLSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)NC(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)



![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)


